1-ethyl-3-methyl-1H-pyrazol-5-amine
Overview
Description
The compound 1-ethyl-3-methyl-1H-pyrazol-5-amine is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One approach involves the ultrasound-mediated condensation of amine with dehydroacetic acid to produce pyranone derivatives, which demonstrates the potential for synthesizing related pyrazole compounds using similar techniques . Another method reported the synthesis of 1-arylpyrazoles as potent σ1 receptor antagonists, where the nature of the pyrazole substituents was crucial for activity, indicating that the basic amine group is necessary for the desired pharmacological activity . Additionally, a direct synthesis route for substituted pyrazoles through a 3+2 annulation method has been described, which could be adapted for the synthesis of 1-ethyl-3-methyl-1H-pyrazol-5-amine .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic methods and single-crystal X-ray diffraction studies. For instance, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was characterized using these techniques, which could be applied to determine the structure of 1-ethyl-3-methyl-1H-pyrazol-5-amine . The crystal structure is often stabilized by intermolecular hydrogen bonds and π-π stacking interactions, which are common features in pyrazole crystals .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical transformations. For example, acylation and condensation reactions have been used to produce enamines from pyrazolone derivatives . The reactivity of pyrazole compounds with different reagents can lead to the formation of diverse structures, such as pyridopyrimidinones and chromenediones . These reactions demonstrate the versatility of pyrazole derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, the introduction of different substituents can affect the compound's solubility, melting point, and stability. Theoretical calculations, such as density functional theory (DFT), can be used to predict these properties and to understand the electronic structure of the molecule . Additionally, the biological activities of these compounds, such as fungicidal and plant growth regulation activities, can be assessed through preliminary bioassays .
Scientific Research Applications
General Use
1-ethyl-3-methyl-1H-pyrazol-5-amine is used as an organic synthesis and pharmaceutical chemistry intermediate . It can be used in the modification and synthesis of drug molecules and bioactive molecules . In organic synthesis transformations, the amine in 1-ethyl-3-methyl-1H-pyrazol-5-amine has significant basicity and nucleophilicity, which can undergo a series of nucleophilic substitution reactions to obtain derived pyrazole compounds .
Specific Application: Antileishmanial Activity
In a study, a compound with 1-ethyl-3-methyl-1H-pyrazol-5-amine was tested for its antileishmanial activity . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of the compound . The compound showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .
Medicinal Chemistry and Drug Discovery
Pyrazole compounds have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals . The pyrazole nucleus can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .
Agrochemistry
In agrochemistry, pyrazole compounds are used due to their bioactive properties . They can be used in the development of new pesticides and herbicides .
Coordination Chemistry and Organometallic Chemistry
Pyrazole compounds are also used in coordination chemistry and organometallic chemistry . They can act as ligands to form complexes with metals .
Herbicidal Activity
Compounds with pyrazole structure have been found to exhibit herbicidal activity . For instance, the compound 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate showed an excellent inhibition effect on barnyard grass in a greenhouse experiment .
Green Synthesis
Pyrazole compounds are also used in green synthesis . This involves the use of environmentally friendly techniques to synthesize pyrazole derivatives . The goal of this approach is to reduce the environmental impact of chemical processes .
Safety And Hazards
properties
IUPAC Name |
2-ethyl-5-methylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-3-9-6(7)4-5(2)8-9/h4H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLVUWBGUNVFES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377649 | |
Record name | 1-ethyl-3-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-methyl-1H-pyrazol-5-amine | |
CAS RN |
3524-33-2 | |
Record name | 1-Ethyl-3-methyl-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3524-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-ethyl-3-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-5-methyl-2,3-dihydro-1H-pyrazol-3-imine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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